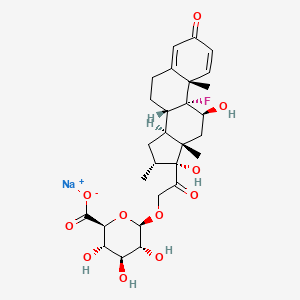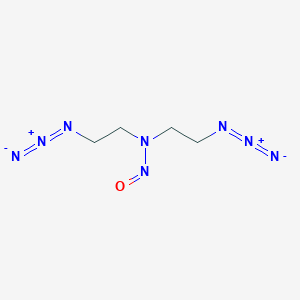
2-Methylindoline-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylindoline-d3 is a deuterated form of 2-methylindoline, a heterocyclic organic compound with a fused benzene and pyrrole ring. This compound is particularly useful in drug development and environmental research due to its unique chemical and biological properties.
Métodos De Preparación
The synthesis of 2-methylindoline-d3 can be achieved through various methods. One common approach involves the catalytic hydrogenation of 2-methylindole in acidic ionic liquid. This method is advantageous due to its high selectivity, yield, and environmentally friendly nature . Another method involves the use of palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds, which features high efficiency, low catalyst loadings, and mild operating conditions .
Análisis De Reacciones Químicas
2-Methylindoline-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents, leading to the formation of 2-methylindole.
Reduction: Catalytic hydrogenation can convert 2-methylindole back to 2-methylindoline.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed from these reactions include 2-methylindole and its derivatives .
Aplicaciones Científicas De Investigación
2-Methylindoline-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is employed in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-methylindoline-d3 exerts its effects involves its interaction with various molecular targets and pathways. For instance, in drug development, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-Methylindoline-d3 can be compared with other similar compounds, such as:
2-Methylindole: This compound is the non-deuterated form and is commonly used in similar applications.
N-Methylindole: This compound differs in its substitution pattern and has distinct chemical properties.
Indoline: This compound lacks the methyl group and has different reactivity and applications.
The uniqueness of this compound lies in its deuterated nature, which makes it particularly valuable in NMR spectroscopy and other analytical techniques .
Propiedades
Fórmula molecular |
C9H11N |
|---|---|
Peso molecular |
136.21 g/mol |
Nombre IUPAC |
2-(trideuteriomethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/i1D3 |
Clave InChI |
QRWRJDVVXAXGBT-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1CC2=CC=CC=C2N1 |
SMILES canónico |
CC1CC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (N-Hydroxycarvedilol)](/img/structure/B13446744.png)

![2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13446760.png)

![1,3-Diethyl ester 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazol-4-yl]propyl] Propanedioic acid](/img/structure/B13446773.png)

![N-[(-)-Jasmonoyl]-(L)-phenlalanine](/img/structure/B13446784.png)

![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-4-yl)acetamide](/img/structure/B13446796.png)

![5-Chloro-N-[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]-4-(3-nitrophenoxy)pyrimidin-2-amine](/img/structure/B13446810.png)
![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[4-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13446816.png)


